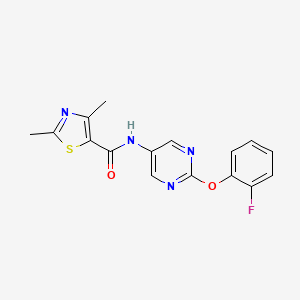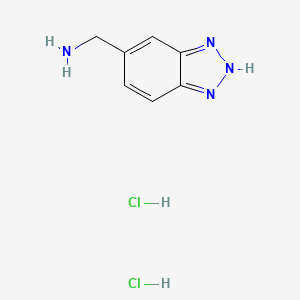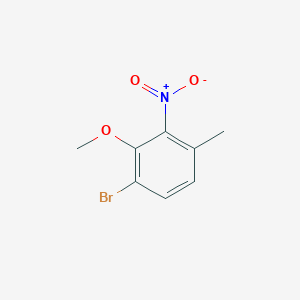
1-Bromo-2-methoxy-4-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-2-methoxy-4-methyl-3-nitrobenzene” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H6BrNO3 .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . It can also be synthesized by oxidation of primary amines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C7H6BrNO3 . The average mass is 232.031 Da and the monoisotopic mass is 230.953094 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For instance, it can undergo electrophilic substitution reactions where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 246.06 and a melting point between 97-99 degrees Celsius .Scientific Research Applications
Polymer Solar Cells Enhancement
1-Bromo-2-methoxy-4-methyl-3-nitrobenzene, when added to the active layer of polymer solar cells (PSCs), significantly enhances the power conversion efficiency (PCE) by over 57% compared to reference cells without this compound. This improvement is attributed to the formation of electron transfer complexes that facilitate excitonic dissociation at the donor–acceptor interface and reduce excitonic recombination to the ground state. These effects are crucial for the optimal performance of PSCs, highlighting the potential of this compound in solar energy applications (G. Fu et al., 2015).
Surface Engineering and Molecular Electronics
The chemical grafting of benzene derivatives, including nitro-, bromo-, and methoxybenzene, onto Si(111) surfaces has been explored for electronic structure modification. This research demonstrates the potential of such chemical modifications in tailoring the electronic properties of silicon surfaces for applications in molecular electronics and surface engineering. By adjusting the molecular orbital density of states through molecule-substrate interactions, these modifications can significantly impact the electronic features of the surface (R. Hunger et al., 2006).
Synthetic Applications in Organic Chemistry
The synthesis of 1H-Indazoles from imidates and nitrosobenzenes via synergistic rhodium/copper catalysis represents a significant advancement in organic synthesis. This method showcases the utility of this compound in constructing complex nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry and materials science. The process highlights the efficiency and functional group tolerance of this synthetic route, providing a versatile tool for organic chemists (Qiang Wang & Xingwei Li, 2016).
Electrochemical Applications
Research into the electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode has revealed the catalytic effects of Fe2+ and Cu2+ ions under UVA light. This study illuminates the potential of this compound in environmental remediation, particularly in the treatment of nitroaromatic pollutants. The findings contribute to our understanding of advanced oxidation processes and offer a promising approach for the electrochemical treatment of contaminated water (E. Brillas et al., 2004).
Mechanism of Action
properties
IUPAC Name |
1-bromo-2-methoxy-4-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-4-6(9)8(13-2)7(5)10(11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAOIEWKLJOSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714453.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide](/img/structure/B2714455.png)
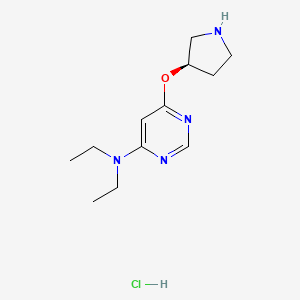
![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2714457.png)
![4-methoxy-3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2714458.png)
![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2714460.png)

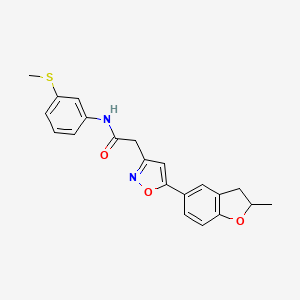
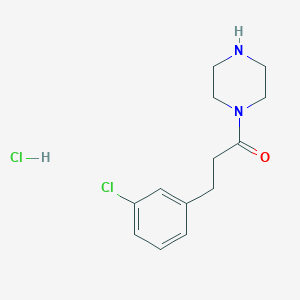
![Tert-butyl N-cycloheptyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2714468.png)
![3-[(3-Phenylpropanoyl)amino]benzoic acid](/img/structure/B2714469.png)
![N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2714472.png)
